molecular formula C16H27N5O2 B14956595 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide

Cat. No.: B14956595
M. Wt: 321.42 g/mol
InChI Key: DAAXMOSDUSVBPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a tetraazole ring, a cyclohexyl group, and a tetrahydropyran moiety, making it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide typically involves multiple steps, starting with the preparation of the tetraazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The cyclohexyl group is then introduced via a substitution reaction, followed by the addition of the tetrahydropyran moiety through another substitution or addition reaction. The final step involves the formation of the acetamide linkage, which can be accomplished using standard amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituents introduced.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: It may find use in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetraazole derivatives, cyclohexyl-containing molecules, and tetrahydropyran-based compounds. Examples include:

  • 1H-1,2,3,4-Tetrazol-5-amine, 1-methyl-
  • Tetrahydrocarbazole
  • 2-(1H-1,2,3,4-tetrazol-5-ylmethyl)pyridine dihydrochloride

Uniqueness

What sets 2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)acetamide apart is its unique combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific disciplines.

Properties

Molecular Formula

C16H27N5O2

Molecular Weight

321.42 g/mol

IUPAC Name

N-(oxan-4-ylmethyl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C16H27N5O2/c22-15(17-11-14-4-8-23-9-5-14)10-16(6-2-1-3-7-16)12-21-13-18-19-20-21/h13-14H,1-12H2,(H,17,22)

InChI Key

DAAXMOSDUSVBPC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(CC(=O)NCC2CCOCC2)CN3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.